2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of both benzothiazole and benzamide moieties in the structure enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Nitration of 1,3-dichlorobenzene: The starting material, 1,3-dichlorobenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dichloronitrobenzene.
Formation of benzothiazole: 2,4-dichloronitrobenzene is then reacted with 2-aminothiophenol under acidic conditions to form 6-nitro-1,3-benzothiazole.
Chemical Reactions Analysis
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Antibacterial and Antifungal Agents: Due to its benzothiazole structure, it exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Anticancer Research: The compound has shown promising results in inhibiting the growth of certain cancer cell lines, suggesting its potential use in anticancer drug development.
Biochemical Studies: It is used in biochemical studies to investigate the interactions between benzothiazole derivatives and various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Receptor Binding: It can bind to specific receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Oxidative Stress: The compound may induce oxidative stress in microbial cells, leading to cell damage and death.
Comparison with Similar Compounds
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2,4-Dichloronitrobenzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
6-Nitro-1,3-benzothiazole: Another precursor, it has similar biological activities but lacks the benzamide moiety, which enhances the overall activity of the final compound.
Benzothiazole Derivatives: Other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, exhibit similar biological activities but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYNUPAUPEOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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